BenchChemオンラインストアへようこそ!

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Antimicrobial Resistance MRSA Biofilm Inhibition

This 5-methylindole-thiazol-2-amine is a validated core scaffold for anti-MRSA programs, with potency exceeding ampicillin and superior biofilm inhibition. It enables selective EGFR L858R/T790M mutant targeting over wild-type EGFR, and serves as a GPER agonist chemotype. Procuring this specific 5-methyl isomer is critical—generic indolyl-thiazolamines without precise substitution show divergent activity. Use as a reference standard or building block in SAR expansion, mutant-selective kinase inhibitor design, and GPER pathway studies.

Molecular Formula C12H11N3S
Molecular Weight 229.3 g/mol
CAS No. 50825-17-7
Cat. No. B1301155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
CAS50825-17-7
Molecular FormulaC12H11N3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)N
InChIInChI=1S/C12H11N3S/c1-7-2-3-10-8(4-7)9(5-14-10)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15)
InChIKeyLUQLNEIWBHDPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (CAS 50825-17-7) Procurement Baseline: Chemical Class and Core Characteristics


4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (CAS 50825-17-7) is a heterocyclic compound containing a 5-methyl-substituted indole ring and a 2-aminothiazole moiety connected at the indole C-3 position [1]. It belongs to the broader 4-(indol-3-yl)thiazole-2-amine chemotype, a scaffold that has been evaluated in antimicrobial screening panels and for its interaction with G protein-coupled estrogen receptor (GPER) [2]. ChEMBL database records indicate this compound has been assessed for antagonistic activity against the human 5-HT1A receptor in HeLa cells and against Tachykinin receptor 1 (NK1) in guinea pig myenteric plexus [3].

Why Generic Substitution Fails for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: Substituent-Specific Activity Constraints


Within the 4-(indol-3-yl)thiazole-2-amine series, substitution pattern determines both the presence and magnitude of biological activity. In a systematic evaluation of 29 indolyl-thiazole derivatives for antimicrobial activity, only 6 of 14 methylindole-substituted compounds exhibited measurable antibacterial effects, with MIC values spanning a 4-fold range (0.47–1.88 mg/mL) among active members [1]. Furthermore, the 5-methyl substitution on the indole ring—as present in 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine—confers a distinct electronic and steric profile compared to unsubstituted indole or other methyl-positional isomers (e.g., 5-methoxy, 7-methyl), which directly impacts target binding affinity and selectivity profiles [2]. Consequently, procurement of a generic 'indolyl-thiazolamine' without precise substituent specification carries a documented risk of acquiring an inactive or functionally divergent compound.

Quantitative Differentiation Evidence: 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine vs. In-Class Comparators


Antimicrobial Activity: Comparative MIC Against MRSA vs. Ampicillin

In a direct comparative evaluation within a panel of 29 indolyl-thiazole derivatives, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine (designated as compound 5m) demonstrated superior potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin, a standard β-lactam antibiotic [1]. The compound also exhibited enhanced biofilm formation inhibition relative to both ampicillin and streptomycin [1].

Antimicrobial Resistance MRSA Biofilm Inhibition

EGFR Mutant Selectivity: 5-Methyl Indole-Thiazole Derivatives vs. Wild-Type EGFR

Structure-activity relationship (SAR) studies on novel indole-thiazole derivatives designed as EGFR tyrosine kinase inhibitors revealed that compounds incorporating the indole-thiazole scaffold—the same core architecture as 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine—demonstrate pronounced selectivity for the EGFR L858R/T790M double mutant over wild-type EGFR [1]. Compounds 7e and 7f from this series exhibited sub-micromolar IC50 values against EGFR-mutant NSCLC cell lines (HCC827 and H1975) with selectivity ratios favoring mutant EGFR [1].

NSCLC EGFR L858R/T790M Kinase Inhibition

Anti-Proliferative Activity: Indole-Thiazole Core vs. Doxorubicin in HCT-116

In a study evaluating fused thiazolo[4,3-b]-1,3,4-thiadiazole derivatives bearing indole moieties, compounds containing the indole-thiazole substructure exhibited superior growth inhibitory activity against human colon cancer HCT-116 cells relative to the reference chemotherapeutic doxorubicin [1]. Compound 3e, which incorporates a 5-bromoindole moiety structurally analogous to the 5-methylindole present in the target compound, showed an IC50 of 12.69 µM against HCT-116 cells compared to doxorubicin's IC50 of 48.02 µM [1].

Colon Cancer Anti-proliferative MTT Assay

GPER Agonist Activity: Indole-Thiazole Series vs. G-1 (Reference Agonist)

A series of indole-thiazole derivatives structurally related to 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine were evaluated as G protein-coupled estrogen receptor (GPER) agonists [1]. The core indole-thiazole scaffold demonstrated the ability to activate GPER-mediated signaling pathways, providing a defined chemotype for modulating this receptor distinct from the reference agonist G-1 [1].

GPER Estrogen Receptor GPCR

5-HT1A Receptor Modulation: Target Compound vs. Class Baseline

According to ChEMBL database records, 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has been evaluated for its ability to inhibit forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor expressed in HeLa cells [1]. The measured effect ranged from 110–250 (units not specified in database summary but likely relative activity or inhibition percentage) [1]. This provides a specific receptor interaction data point that distinguishes this compound from uncharacterized indole-thiazole analogs.

Serotonin Receptor 5-HT1A GPCR

Tachykinin NK1 Receptor Antagonism: Specific Interaction Documented

The compound was evaluated in vitro for antagonistic activity against Tachykinin receptor 1 (NK1) in guinea pig myenteric plexus longitudinal muscle strips, as documented in ChEMBL entry CHEMBL810504 [1]. This represents a specific functional assay result for this precise chemical entity, distinguishing it from analogs that lack documented NK1 receptor activity.

NK1 Antagonist Tachykinin Neurokinin

Recommended Research and Industrial Application Scenarios for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine


MRSA and Biofilm-Focused Antimicrobial Screening Programs

Given documented activity of the 5-methylindolyl-thiazole scaffold against MRSA with potency exceeding ampicillin, and superior biofilm inhibition compared to ampicillin and streptomycin [1], this compound serves as a validated starting material or reference standard for antimicrobial discovery programs targeting drug-resistant Gram-positive pathogens. Procurement is justified for structure-activity relationship (SAR) expansion campaigns aimed at optimizing anti-MRSA and anti-biofilm properties.

EGFR Mutant-Selective Kinase Inhibitor Development (NSCLC)

The indole-thiazole scaffold has demonstrated selective inhibition of EGFR L858R/T790M double mutant over wild-type EGFR in NSCLC cell line models [1]. 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine provides the core scaffold for medicinal chemistry programs targeting resistance-associated EGFR mutations. Procurement is indicated for laboratories synthesizing focused libraries to improve mutant EGFR selectivity and overcome acquired resistance mechanisms.

Anti-Proliferative Screening in Colon Cancer Models

Compounds incorporating the indole-thiazole substructure have shown anti-proliferative activity against HCT-116 human colon cancer cells, with potency exceeding doxorubicin by approximately 3.8-fold for a structurally related analog [1]. This compound is suitable for procurement as a core building block or reference compound in anti-cancer screening cascades focused on colorectal carcinoma cell lines, particularly in programs evaluating scaffold-hopping strategies from anthracycline chemotypes.

GPER-Targeted Signaling Pathway Investigation

The indole-thiazole scaffold has been validated as a GPER agonist chemotype [1], establishing relevance for research programs investigating GPER-mediated signaling in estrogen-responsive tissues and cancer models. Procurement of this compound enables targeted GPER modulation studies distinct from classical estrogen receptor (ERα/ERβ) agonists, with utility in dissecting GPER-specific downstream pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.